6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one include:
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
CAS No. |
383899-51-2 |
---|---|
Molecular Formula |
C22H19N3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(4-phenyldiazenylanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H19N3O4/c1-27-18-13-12-17-19(20(18)28-2)22(26)29-21(17)23-14-8-10-16(11-9-14)25-24-15-6-4-3-5-7-15/h3-13,21,23H,1-2H3 |
InChI Key |
PBKIEPKCIBXSIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.